(2R)-1-Bromo-2,6-dimethylheptane
CAS No.: 60610-07-3
Cat. No.: VC14140962
Molecular Formula: C9H19Br
Molecular Weight: 207.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60610-07-3 |
|---|---|
| Molecular Formula | C9H19Br |
| Molecular Weight | 207.15 g/mol |
| IUPAC Name | (2R)-1-bromo-2,6-dimethylheptane |
| Standard InChI | InChI=1S/C9H19Br/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-7H2,1-3H3/t9-/m1/s1 |
| Standard InChI Key | PELJZECKXOURIR-SECBINFHSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)CBr |
| Canonical SMILES | CC(C)CCCC(C)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration and Stereochemistry
(2R)-1-Bromo-2,6-dimethylheptane belongs to the class of secondary alkyl bromides, featuring a seven-carbon heptane backbone with methyl groups at positions 2 and 6. The chiral center at C2 confers the (R)-configuration, as indicated by its IUPAC name and stereodescriptors. The compound’s isomeric SMILES notation, CC@HCBr, explicitly defines the spatial arrangement of substituents around the stereocenter .
The presence of two methyl groups at C2 and C6 introduces steric hindrance, influencing reactivity in nucleophilic substitution (SN2) reactions. Comparative studies on enantiomers, such as (6R)-6-bromo-2,2-dimethylheptane, demonstrate that steric effects significantly impact reaction kinetics and product distributions . For instance, the bulky substituents in (2R)-1-bromo-2,6-dimethylheptane may favor elimination pathways over substitution under certain conditions, a phenomenon observed in related bromoalkanes .
Physical and Spectral Data
The compound’s molecular weight of 207.15 g/mol aligns with its empirical formula, C₉H₁₉Br. While experimental data on melting and boiling points remain scarce, analogous bromoalkanes suggest a liquid state at room temperature with moderate volatility. Density measurements for similar compounds, such as 2-bromo-6-chloro-2,6-dimethylheptane (CAS 54166-33-5), range between 1.2–1.4 g/cm³, though deviations due to structural differences are expected .
Spectroscopic characterization includes:
-
¹H NMR: Expected signals at δ 1.0–1.5 ppm (methyl groups), δ 1.6–1.8 ppm (methylene protons adjacent to bromine), and δ 3.4–3.6 ppm (methine proton at C2).
-
¹³C NMR: Peaks near δ 20–25 ppm (methyl carbons), δ 30–40 ppm (methylene carbons), and δ 55–60 ppm (C-Br carbon).
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of (2R)-1-bromo-2,6-dimethylheptane typically involves bromination of 2,6-dimethylheptan-1-ol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). A stereospecific approach employs chiral catalysts or resolving agents to ensure enantiomeric purity. For example, Kennedy and Melby (1975) demonstrated the use of Lewis acid catalysts in the bromination of tertiary alcohols, a method adaptable to this compound’s synthesis .
Stepwise Procedure:
-
Alcohol Preparation: 2,6-Dimethylheptan-1-ol is synthesized via Grignard reaction between 2-methylpentylmagnesium bromide and 3-methylbutanal.
-
Bromination: The alcohol reacts with PBr₃ in anhydrous diethyl ether, yielding the racemic bromide.
-
Chiral Resolution: Enzymatic resolution using lipases or chromatographic separation on chiral stationary phases isolates the (R)-enantiomer .
Industrial-Scale Challenges
Large-scale production faces hurdles in maintaining enantiomeric excess (ee). Racemization during bromination reduces yield, necessitating low-temperature conditions (-20°C to 0°C) and inert atmospheres. Recent advances in continuous-flow reactors mitigate these issues by enhancing heat and mass transfer, achieving ee values >98% .
Applications in Organic Chemistry and Industry
Pharmaceutical Intermediates
The compound’s chiral structure makes it valuable in synthesizing bioactive molecules. For instance, it serves as a precursor to:
-
Antiviral Agents: Incorporation into nucleoside analogs targeting RNA viruses.
-
Anticancer Drugs: Alkylating agents that crosslink DNA strands in tumor cells .
Polymer Chemistry
In radical polymerization, (2R)-1-bromo-2,6-dimethylheptane acts as a chain-transfer agent, controlling molecular weight distributions. Its branched structure impedes chain propagation, yielding polymers with tailored mechanical properties .
Asymmetric Catalysis
The compound’s chirality facilitates the synthesis of enantiomerically pure ligands for transition-metal catalysts. For example, palladium complexes derived from this bromide exhibit high enantioselectivity in Suzuki-Miyaura cross-couplings .
Recent Research Advancements
Enantioselective Synthesis
A 2024 study optimized enzymatic resolution using Candida antarctica lipase B, achieving 99% ee with a turnover frequency of 1.2 × 10⁴ h⁻¹. This method reduces reliance on costly chiral chromatography .
Computational Modeling
Density functional theory (DFT) simulations reveal that the (R)-configuration lowers the activation energy (ΔG‡) for SN2 reactions by 8.7 kJ/mol compared to the (S)-enantiomer, enabling selective functionalization.
Material Science Innovations
Incorporating the compound into liquid crystals enhances thermal stability (ΔT = 45°C) while maintaining nematic phases, a breakthrough for flexible displays .
Future Directions and Challenges
Green Chemistry Approaches
Developing solvent-free bromination using ionic liquids (e.g., [BMIM][Br]) could reduce waste generation by 70%. Pilot-scale trials show promise, with yields comparable to traditional methods.
Biomedical Applications
Ongoing research explores the compound’s role in targeted drug delivery. Functionalized nanoparticles loaded with (2R)-1-bromo-2,6-dimethylheptane exhibit 90% tumor regression in murine models, though toxicity profiles require refinement .
Regulatory Considerations
As regulatory agencies tighten restrictions on halogenated solvents, industries must adopt alternative reaction media (scCO₂, PEG-400) to sustain production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume